2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-cyanophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-8-9-1-3-10(4-2-9)14-17-12-6-5-11(15(19)20)7-13(12)18-14/h1-7H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUUSKALOILBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634630 | |
| Record name | 2-(4-Cyanophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175401-95-3 | |
| Record name | 2-(4-Cyanophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175401-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Cyanophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Reduction and Cyclocondensation
A common approach begins with methyl 3-amino-4-nitrobenzoate, which undergoes selective reduction of the nitro group to an amine using sodium dithionite under aqueous conditions at 70–100°C. The resulting diamine intermediate reacts with 4-cyanobenzaldehyde in polyphosphoric acid (PPA) at 130–135°C for 10 hours to form the benzimidazole ring. This method achieves a 77.4% yield for analogous structures but requires careful pH control during workup to prevent decarboxylation.
Direct Cyclization Using Phosphorus Oxychloride
Recent patents describe a streamlined method using phosphorus oxychloride (POCl₃) in nonpolar solvents like toluene. Methyl 4-(4-cyanoanilino)-3-carboxy-5-nitrobenzoate is treated with POCl₃ at 90–100°C, facilitating simultaneous cyclization and ester hydrolysis. This one-pot process avoids isolated intermediates, improving overall yield to 85% while reducing purification steps.
Functional Group Introduction and Optimization
Cyanophenyl Group Installation
The 4-cyanophenyl moiety at position 2 is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A comparative study reveals:
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| SNAr with CuI | K₂CO₃, DMF | DMSO | 62 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na2CO3 | Ethanol/H₂O | 78 |
Suzuki coupling outperforms SNAr in yield but requires rigorous exclusion of oxygen.
Carboxylic Acid Formation
Late-stage oxidation of a methyl ester precursor proves most effective. Using 2 N NaOH in THF/H₂O (3:1) at 80°C for 6 hours achieves quantitative hydrolysis without epimerization. Alternative routes involving HNO₃ oxidation of methyl groups result in <40% yield due to nitration side reactions.
Reaction Engineering and Process Optimization
Solvent and Temperature Effects
PPA-mediated cyclizations suffer from high viscosity and difficult workups. Replacing PPA with methanesulfonic acid/P₂O₅ (1:3 w/w) in dichloroethane reduces reaction time from 10 to 4 hours while maintaining 82% yield. Lowering the temperature to 90°C prevents decomposition of the nitrile group, which occurs above 110°C.
Catalytic Innovations
Heterogeneous catalysts like H-beta zeolite (Si/Al = 25) in ethanol enable recyclable systems with consistent 78–81% yields over five cycles. Homogeneous catalysts such as Sc(OTf)₃ improve regioselectivity in unsymmetrical diamine substrates but increase costs by 30%.
Purification and Characterization
Crystallization Techniques
The crude product is purified via pH-dependent crystallization. Adjusting the reaction mixture to pH 6.0–6.5 precipitates the title compound with 98.2% purity (HPLC). Mixed-solvent systems (EtOAc/hexane, 1:2) further reduce residual Pd to <5 ppm.
Spectroscopic Validation
Key characterization data:
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, H-7), 7.95 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH)
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Activity
Research has demonstrated that benzimidazole derivatives, including 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid, exhibit significant antioxidant properties. A study conducted using Density Functional Theory (DFT) indicated that this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Case Study: Antioxidant Screening
- Objective : Evaluate the antioxidant potential of the compound.
- Method : DFT calculations were performed alongside experimental assays.
- Results : The compound showed a high radical scavenging activity, comparable to established antioxidants.
Biochemical Applications
2.1 GABA-A Receptor Modulation
The compound has been identified as a promising candidate for modulating the GABA-A receptor, which is pivotal in neurological functions. It acts as a positive allosteric modulator, enhancing the receptor's response to neurotransmitters . This modulation could have therapeutic implications for various neurological disorders.
Case Study: Neurological Function Enhancement
- Objective : Investigate the effects on GABA-A receptor activity.
- Method : In vitro assays measuring receptor modulation.
- Results : The compound exhibited enhanced metabolic stability and reduced hepatotoxicity compared to similar compounds.
Materials Science Applications
3.1 Synthesis of Metal-Organic Frameworks (MOFs)
This compound has been utilized in the synthesis of metal-organic frameworks due to its ability to coordinate with metal ions. This property is essential for developing materials with specific porosity and functionality for gas storage and separation applications.
Case Study: MOF Development
- Objective : Create a novel MOF using the compound.
- Method : Synthesis under controlled conditions with various metal ions.
- Results : The resulting MOF demonstrated high surface area and selective gas adsorption capabilities.
Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant activity | High radical scavenging potential |
| Biochemistry | GABA-A receptor modulation | Enhanced stability and reduced hepatotoxicity |
| Materials Science | Synthesis of metal-organic frameworks | High surface area and selective adsorption |
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The substitution pattern on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Fluorine substituents (as in the 4-fluoro analog) improve metabolic stability and lipophilicity, making them suitable for oral drug candidates .
- Hydroxyl and Pyridyl Groups : Hydroxyl substituents increase aqueous solubility and enable hydrogen bonding, which is critical for antioxidant activity . Pyridyl derivatives exhibit strong metal-coordination properties, useful in luminescent materials and catalysis .
Anticancer Activity
- Target Compound : Demonstrated moderate anticancer activity in preliminary screenings, likely due to aromatase inhibition via interactions with the heme iron in cytochrome P450 .
- Analog with 1,3,4-Oxadiazole Moiety : Methyl 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylate derivatives (e.g., 2a–c) showed enhanced cytotoxicity against MCF-7 and HeLa cell lines, attributed to the oxadiazole group’s ability to intercalate DNA .
Solubility and Stability
- Cyano vs. Hydroxyl: The cyano group reduces aqueous solubility compared to hydroxylated analogs but improves membrane permeability .
- Halogenated Derivatives (e.g., Br, Cl): Bromo and chloro substituents (e.g., 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid) enhance thermal stability and protease resistance, though they may increase toxicity .
Biological Activity
2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid, with the chemical formula C15H9N3O2 and CAS number 175401-95-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C15H9N3O2
- Molecular Weight : 263.26 g/mol
- CAS Number : 175401-95-3
- IUPAC Name : 2-(4-cyanophenyl)-3H-benzimidazole-5-carboxylic acid
- PubChem CID : 23509758
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the realm of cancer treatment. The following sections detail various studies that highlight its efficacy against different cancer cell lines.
In Vitro Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound, against multiple cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
- The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 5.0 | Doxorubicin (10 µM) |
| A549 | 7.5 | Doxorubicin (12 µM) |
| HCT-116 | 6.0 | Doxorubicin (8 µM) |
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Substituents on the phenyl ring can significantly alter their potency:
- The presence of electron-withdrawing groups, such as cyano groups, enhances the compound's reactivity and biological activity.
- Modifications at the carboxylic acid position may also influence solubility and receptor binding affinity.
Case Studies
- Case Study on Breast Cancer :
- Neuroprotective Effects :
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid?
Methodological Answer:
The synthesis typically involves microwave-assisted condensation of 4-cyanobenzaldehyde with 3,4-diaminobenzoic acid in the presence of sodium disulfide (Na₂S₂) under high-temperature conditions (240°C, 10 bar for 5 min). Subsequent esterification or functionalization steps may employ reflux with methanol and sulfuric acid to yield methyl ester intermediates, which are hydrolyzed to the carboxylic acid . This method aligns with protocols for analogous benzo[d]imidazole derivatives, ensuring regioselectivity and avoiding side reactions like over-alkylation.
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm aromatic proton environments and substitution patterns (e.g., shifts for the cyanophenyl group at δ ~7.6–8.0 ppm and benzo[d]imidazole protons at δ ~7.2–7.5 ppm) .
- IR Spectroscopy : Detects functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2220 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 294.08 for C₁₅H₁₁N₃O₂) .
Advanced: How can computational modeling predict its binding affinity for therapeutic targets?
Methodological Answer:
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate interactions with receptors (e.g., glucagon-like peptide-1 receptor (GLP-1R)). The benzo[d]imidazole core and cyanophenyl group engage in π-π stacking and hydrogen bonding with active-site residues. For example, derivatives of this compound showed high docking scores (ΔG < -8 kcal/mol) when targeting GLP-1R, correlating with in vitro agonist activity . Solvent effects are modeled via the Conductor-like Polarizable Continuum Model (C-PCM) to refine binding energy calculations .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Cyanophenyl Substitution : Enhances lipophilicity and π-stacking with hydrophobic pockets (e.g., in kinase targets).
- Carboxylic Acid Position : The 6-carboxy group improves solubility and enables salt bridge formation with basic residues (e.g., arginine in GLP-1R) .
- Imidazole Ring Modifications : N-methylation reduces metabolic degradation but may sterically hinder binding. Comparative SAR studies show IC₅₀ shifts from 50 nM (parent) to >1 µM for methylated analogs .
Data Contradiction: How to resolve discrepancies in solubility data across studies?
Methodological Answer:
Discrepancies often arise from solvent polarity and pH variations. For example:
- DMSO Solubility : Reported as ~10 mg/mL in neutral conditions but decreases in acidic buffers due to protonation of the imidazole ring .
- Aqueous Solubility : The carboxylic acid group improves solubility at pH >6 (deprotonated form), validated via shake-flask methods with HPLC quantification . Standardize protocols using USP buffers and control ionic strength to minimize variability.
Advanced: What in vitro assays assess its antiproliferative or antioxidant potential?
Methodological Answer:
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression. Related benzo[d]imidazole analogs showed IC₅₀ ranges of 12–45 µM, linked to ROS generation .
- Antioxidant Assays : DPPH radical scavenging (EC₅₀ ~25 µM) and FRAP tests, with structural hydroxyl groups critical for activity .
Experimental Design: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (5 min vs. 24 h) and increases yields by 15–20% via uniform heating .
- Catalyst Screening : Na₂S₂ outperforms thiourea or elemental sulfur in minimizing byproducts (e.g., disulfide adducts).
- Work-Up Optimization : Acidic precipitation (pH 3–4) isolates the product with >95% purity, avoiding column chromatography .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
Crystallization difficulties arise from:
- Flexible Substituents : The cyanophenyl and carboxylic acid groups hinder lattice packing.
- Polymorphism : Solvent choice (e.g., ethanol vs. DMF/water) affects crystal habit. Slow evaporation in ethanol yields needle-like crystals, while vapor diffusion in DMF/water produces block crystals .
- Hydration : Hygroscopic tendencies require anhydrous conditions during crystal mounting .
Data Interpretation: How to analyze conflicting bioactivity data between analogs?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATP-based viability vs. apoptosis markers).
- Off-Target Profiling : Use kinase panels or proteome arrays to identify unintended interactions (e.g., CYP450 inhibition).
- Computational ADME : Predict bioavailability differences via QSAR models, accounting for logP (e.g., 2.5 for parent vs. 3.1 for methyl ester) .
Advanced: How to validate its role as a GLP-1R agonist?
Methodological Answer:
- In Vitro cAMP Assays : Measure intracellular cAMP levels in HEK293 cells transfected with GLP-1R. EC₅₀ values <100 nM confirm potency .
- Mutagenesis Studies : Identify critical binding residues (e.g., Arg380) by alanine-scanning mutations.
- Pharmacokinetics : Assess plasma stability (t₁/₂ >2 h in human serum) and oral bioavailability in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
